1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15) is a synthetic small molecule that acts as a competitive antagonist of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [, ]. PFKFB3 is a key regulatory enzyme involved in glycolysis, the metabolic pathway that breaks down glucose to produce energy. PFK15 is a valuable tool in scientific research to investigate the role of PFKFB3 and glycolysis in various biological processes, particularly in the context of cancer, inflammatory diseases, and metabolic disorders [, , , , , , , , ].
PFK-015 is classified as a small molecule inhibitor and is derived from earlier compounds that targeted the same metabolic pathway. Specifically, it is a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, known as 3PO. The development of PFK-015 aimed to improve selectivity and efficacy compared to its predecessors while minimizing off-target effects on other glycolytic enzymes.
The synthesis of PFK-015 involves multiple reaction steps. The process begins with the bromination of 4-acetylpyridine, followed by several transformations including nucleophilic substitutions and condensation reactions. The detailed synthesis pathway includes:
PFK-015 has a complex molecular structure characterized by its specific functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
Key structural features include:
The molecular weight of PFK-015 is approximately 299.26 g/mol, which contributes to its solubility and permeability characteristics essential for biological activity .
PFK-015 primarily acts by inhibiting the enzymatic activity of PFKFB3, thereby reducing levels of fructose-2,6-bisphosphate. This inhibition leads to decreased glycolytic flux in cancer cells, which often rely on glycolysis for energy production even in the presence of oxygen (a phenomenon known as the Warburg effect).
The compound has been shown to synergize with other anticancer agents such as sunitinib, further enhancing its effectiveness against renal cancer cell lines . The mechanism involves disrupting metabolic pathways that cancer cells exploit for growth and survival.
PFK-015 exerts its effects through several mechanisms:
PFK-015 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation for therapeutic use.
PFK-015 has significant potential applications in cancer research and therapy:
PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) is a pivotal bifunctional enzyme encoded by the PFKFB3 gene on human chromosome 10p15.1 [2] [6]. It governs glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), which catalyzes the rate-limiting step of glycolysis [2] [9]. Unlike other PFKFB isoforms (PFKFB1-4), PFKFB3 exhibits an exceptionally high kinase-to-bisphosphatase activity ratio (∼740:1), enabling it to sustain elevated F2,6BP levels even under cellular conditions that inhibit other isoforms [6] [9]. This biochemical dominance positions PFKFB3 as a master regulator of the Warburg effect—a metabolic reprogramming phenomenon in cancer cells characterized by heightened glycolysis and lactate production despite oxygen availability [2] [6].
In malignancies such as lung adenocarcinoma, esophageal squamous cell carcinoma (ESCC), and hepatocellular carcinoma, PFKFB3 is frequently overexpressed due to multiple oncogenic drivers:
Beyond metabolic regulation, nuclear PFKFB3 promotes cell cycle progression by activating cyclin-dependent kinase 1 (CDK1), facilitating phosphorylation of p27 at Thr187 and subsequent proteasomal degradation. This dual role in glycolysis and cell cycle control makes PFKFB3 a critical node in tumorigenesis and a compelling therapeutic target [2] [6].
PFK-015 (chemical name: (E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one; CAS: 4382-63-2) emerged from systematic optimization of the first-generation PFKFB3 inhibitor 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) [1] [8]. While 3PO demonstrated antitumor effects in vitro, its poor solubility and off-target activity against kinases such as PFK-1 and hexokinase limited clinical utility [6] [8]. Structural refinement through substitution of the pyridin-3-yl group with a quinolin-2-yl moiety yielded PFK-015, which exhibited:
Table 1: Biochemical and Cellular Activity Profile of PFK-015
Assay System | IC50 | Key Observations |
---|---|---|
Recombinant PFKFB3 | 110 nM | Dose-dependent ATP-competitive inhibition |
PFKFB3 in H522 Lung Cancer Cells | 20 nM | Reduced intracellular F2,6BP and ATP levels |
Jurkat T-Cell Viability | 0.72 µM | Induction of early/late apoptosis |
H522 Cell Viability | 2.42 µM | Suppression of glucose uptake and lactate production |
Mechanistically, PFK-015 binds the ATP-binding loop of PFKFB3’s kinase domain, disrupting F2,6BP synthesis and subsequent PFK-1 activation. This depletes cellular ATP and redirects glucose flux away from glycolysis, triggering apoptosis in diverse cancer models [1] [5] [8]. In Lewis lung carcinoma (LLC) xenografts, PFK-015 (25 mg/kg, intraperitoneal) reduced tumor growth by 60%, suppressed metastasis, and decreased 18F-FDG uptake by 50%, confirming in vivo target engagement [8].
PFK-015 represents a significant evolution from early glycolytic inhibitors, addressing key limitations of predecessors like 3PO and PFK158.
3PO (First-Generation Inhibitor):
PFK158 (Clinical Derivative):
Table 2: Comparative Analysis of PFKFB3 Inhibitors
Parameter | 3PO | PFK158 | PFK-015 |
---|---|---|---|
PFKFB3 IC50 | >100 µM | 50–100 nM | 20–207 nM |
Selectivity | Low (inhibits PFK-1/hexokinase) | Moderate | High (no off-target in 96-kinase panel) |
Aqueous Solubility | Poor | Improved | Moderate (soluble in DMSO/ethanol) |
Antitumor Efficacy | Weak in vivo activity | Limited clinical responses | Robust in xenografts (colon, lung, pancreas) |
PFK-015 demonstrates superior in vitro and in vivo efficacy across 59 cancer cell lines, including:
Notably, PFK-015’s induction of PD-L1—observed in ESCC and immunocompetent murine models—paradoxically compromises cytotoxic T-cell activity. This elucidates why PFKFB3 inhibitors underperformed clinically as monotherapies but highlights their rational combination with immunotherapy [4] [7].
Table 3: Combination Strategies Enhancing PFK-015 Efficacy
Combination Therapy | Experimental Model | Outcome |
---|---|---|
PFK-015 + anti-PD-1 | hu-PBMC NOG mice with ESCC | Enhanced CD8+ T-cell infiltration and tumor regression |
PFK-015 + sunitinib | HUVEC migration/proliferation | Synergistic inhibition at sub-IC50 doses |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7